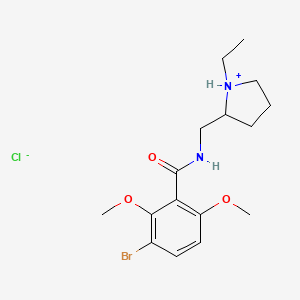
2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride is a synthetic organic compound It is characterized by the presence of a brominated benzamide group, a pyrrolidine ring, and methoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride typically involves multiple steps:
Methoxylation: The addition of methoxy groups to the benzene ring.
Amidation: The formation of the benzamide group.
Pyrrolidine Ring Formation: The synthesis of the pyrrolidine ring.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the bromine atom or the benzamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could result in various substituted benzamides.
科学的研究の応用
2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its effects on biological systems.
Industry: Use as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-((3-Chloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride
- 2-((3-Fluoro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups may confer unique chemical and biological properties to 2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride, distinguishing it from similar compounds.
特性
CAS番号 |
82935-24-8 |
|---|---|
分子式 |
C16H24BrClN2O3 |
分子量 |
407.7 g/mol |
IUPAC名 |
3-bromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamide;chloride |
InChI |
InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H |
InChIキー |
WCPXLMIPGMFZMY-UHFFFAOYSA-N |
正規SMILES |
CC[NH+]1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)

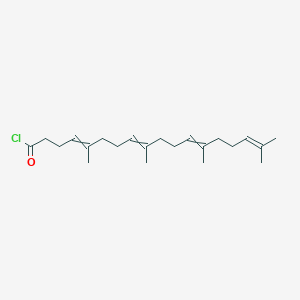
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

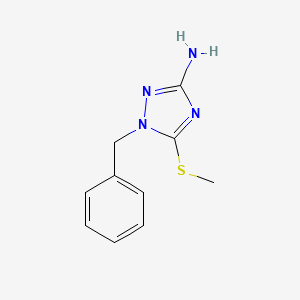
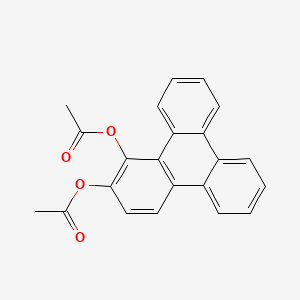
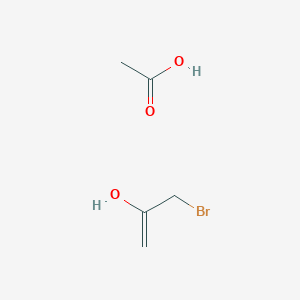
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
